2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol
Description
Properties
CAS No. |
62908-81-0 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-(4-imino-1-methylpyrazolo[3,4-d]pyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C8H11N5O/c1-12-8-6(4-11-12)7(9)13(2-3-14)5-10-8/h4-5,9,14H,2-3H2,1H3 |
InChI Key |
VNAGELBYXLMTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=N)N(C=N2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and ethanol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction of the imino group can produce primary or secondary amines.
Scientific Research Applications
2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Acetohydrazide Derivatives (e.g., Compound 237 ) : Exhibited EGFR inhibition (IC₅₀: 0.186 µM) but lower potency than erlotinib (IC₅₀: 0.03 µM). Apoptosis induction varied with substituents; benzylidene groups enhanced activity .
- Urea Derivatives : Showed tumor-selective cytotoxicity, though poor drug delivery remains a challenge for solid tumors .

Antibacterial Activity
- Peptide-Pyrazolopyrimidine Conjugates : Displayed broad-spectrum antibacterial effects (MIC < 1 µg/mL against S. aureus and E. coli). The ethanol group in the target compound may reduce antibacterial potency compared to peptide-linked analogs.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s hydroxyl group is expected to show a broad O-H stretch (~3300 cm⁻¹), distinct from C=O (1670–1703 cm⁻¹) or C=S (1272 cm⁻¹) peaks in oxo/thione derivatives .
- Solubility: The ethanol side chain likely increases solubility in polar solvents compared to methylthio or phenyl-substituted analogs .
Research Findings and Clinical Relevance
- Synthetic Feasibility: The ethanol moiety can be introduced via alkylation or condensation reactions, similar to methods for N-alkylated pyrido-triazolo-pyrimidines .
- Drug Delivery Challenges: While hydrophilic substituents improve solubility, they may reduce membrane permeability, as noted in studies of carboxamide derivatives .
- Comparative Efficacy: The target compound’s imino group may offer stability advantages over hydrolytically labile 4-oxo analogs, though in vivo studies are needed .
Biological Activity
The compound 2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 232.25 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core with an imino group and an ethanol moiety, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has shown significant inhibitory effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.3 to 24 µM across different targets, demonstrating potent activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : Studies indicate that it significantly inhibits tumor growth and induces apoptosis in cancer cells.
- Cell Cycle Arrest : The compound disrupts cell cycle progression leading to DNA fragmentation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:
- Substituent Effects : Variations in the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can lead to different levels of activity against specific cancer targets.
- Binding Affinity : Molecular docking studies have revealed how structural modifications affect binding affinity to protein targets such as EGFR and VEGFR2 .
Data Table
| Compound Name | Target Activity | IC50 Value (µM) | Cell Line Tested |
|---|---|---|---|
| 2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol | EGFR Inhibition | 0.3 | MCF-7 |
| VEGFR2 Inhibition | 7.60 | A549 | |
| Topo II Inhibition | 24 | HeLa |
Case Studies
Several case studies have demonstrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
Q & A
Q. Optimization Strategies :
- Temperature Control : Reactions may require reflux (e.g., 80–120°C) or room temperature, depending on substrate reactivity .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) improve yield in cross-coupling steps .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures ≥95% purity .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DMF, K₂CO₃, 80°C, 6h | 78% | |
| Final Purification | Ethanol recrystallization | 95% |
What spectroscopic and analytical methods are used to characterize this compound?
Basic Research Focus
Characterization relies on:
Q. Methodological Tips :
- Use deuterated solvents (e.g., DMSO-d₆) for NMR to resolve complex splitting patterns .
- Combine elemental analysis (C, H, N) with spectroscopic data for validation .
How can researchers design experiments to determine the compound’s mechanism of action as a kinase inhibitor?
Advanced Research Focus
Experimental Design :
- In Vitro Kinase Assays : Measure IC₅₀ values against target kinases (e.g., CDKs) using ATP-competitive binding assays .
- Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with kinase ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target engagement .
Case Study :
A pyrazolo[3,4-d]pyrimidine analog showed IC₅₀ = 0.8 µM against CDK2 via competitive ATP inhibition, validated by X-ray crystallography .
How to resolve contradictions in solubility and stability data across studies?
Advanced Research Focus
Conflict Resolution Strategies :
- Solvent Variation : Test solubility in polar (e.g., DMSO) vs. non-polar solvents (ethyl acetate) under controlled pH .
- Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH) .
- Cross-Validation : Replicate experiments using identical lots of reagents and equipment .
Q. Example Data :
| Study | Solubility in DMSO (mg/mL) | Stability (t½ at 25°C) | Reference |
|---|---|---|---|
| A | 12.3 | 48h | |
| B | 8.7 | 72h |
Recommendation : Discrepancies may arise from residual solvents or crystallization polymorphisms; use differential scanning calorimetry (DSC) to assess crystal forms .
What strategies are effective for structural modification to improve pharmacokinetics?
Advanced Research Focus
Approaches :
- Bioisosteric Replacement : Substitute the ethanol moiety with methoxyethyl to enhance metabolic stability .
- Prodrug Design : Introduce ester prodrugs (e.g., ethyl ester derivatives) to improve oral bioavailability .
- LogP Optimization : Add hydrophilic groups (e.g., piperazine) to reduce hydrophobicity and enhance solubility .
Case Study :
A tert-butyl-modified analog increased plasma half-life (t½ = 6.2h vs. 2.1h for parent compound) by reducing CYP450-mediated oxidation .
How to analyze conflicting biological activity data in different cell lines or assays?
Advanced Research Focus
Methodology :
- Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to verify target engagement in resistant models .
- Controlled Replicates : Ensure consistency in cell passage number, serum batches, and incubation conditions .
Example : A compound showed potent activity in Gram-positive bacteria (MIC = 0.5 µg/mL) but was ineffective against Pseudomonas aeruginosa due to efflux pump overexpression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

